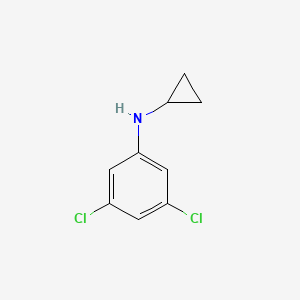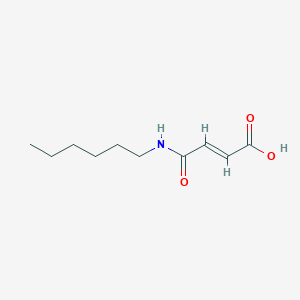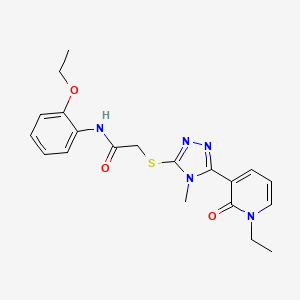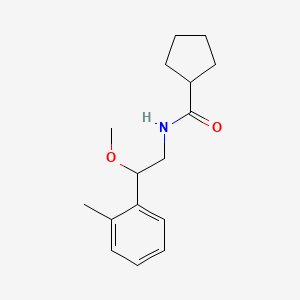
3,5-Dichloro-N-cyclopropylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-N-cyclopropylaniline is a chemical compound with the CAS Number: 1369359-26-1 . It has a molecular weight of 202.08 . The physical form of this compound is liquid .
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 202.08 . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Photoredox Catalysis in Chemical Synthesis 3,5-Dichloro-N-cyclopropylaniline has been utilized in the realm of synthetic organic chemistry, particularly in photoredox catalysis. Nguyen, Maity, and Zheng (2014) demonstrated the use of visible light photoredox catalysis for the intermolecular [3 + 2] annulation of cyclopropylanilines with alkynes. This method efficiently yields cyclic allylic amines and is especially tolerant of groups, including heterocycles. It can also be applied to synthesize complex heterocycles such as fused indolines, indicating its potential in creating intricate molecular structures (Nguyen, Maity, & Zheng, 2014).
Studying Stereoelectronic and Resonance Effects The compound's derivatives have been studied for their stereoelectronic and resonance effects. For instance, Grimm et al. (2020) investigated the rate of ring opening of N-cyclopropyl-based single electron transfer probes, such as N-cyclopropyl-N-methylaniline. They designed a series of N-cyclopropylanilines to understand better the factors influencing the ring-opening rates of the radical cations derived from these compounds. Their work contributes significantly to the understanding of the mechanistic aspects of cyclopropane ring opening in radical cations, which is crucial for designing molecules with desired reactivity patterns (Grimm et al., 2020).
Biodegradation and Toxicity Studies this compound and its metabolites have been studied for their environmental impact, particularly in biodegradation and toxicity. For instance, Lee et al. (2008) isolated bacteria capable of degrading vinclozolin and its toxic metabolite, 3,5-dichloroaniline, from pesticide-polluted agriculture soil. The identified Rhodococcus sp. T1-1 showed effective biodegradation capabilities, suggesting its potential application in bioremediation efforts to mitigate the environmental impact of such chemicals (Lee et al., 2008).
Synthesis of Functionalized Compounds The compound and its related structures have been pivotal in synthesizing various functionalized compounds. Filatov et al. (2017) described the synthesis of 3-spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles through a one-pot three-component reaction involving substituted isatins, α-amino acids, and cyclopropenes. The central step is an intramolecular [3 + 2]-cycloaddition reaction of an azomethine ylide onto a cyclopropene, highlighting the compound's role in creating novel structures with potential therapeutic applications (Filatov et al., 2017).
Safety and Hazards
Mecanismo De Acción
Mode of Action
3,5-Dichloro-N-cyclopropylaniline has been used in electrocatalytic redox neutral [3 + 2] annulation reactions . In these reactions, an N-cyclopropylaniline radical cation is generated electrochemically . This radical cation then reacts with alkenes to produce an aniline-substituted 5-membered carbocycle . The reaction is redox-neutral and involves a chain mechanism, where the substrate radical cation is regenerated, and the neutral product is formed .
Biochemical Pathways
The compound’s role in the electrocatalytic redox neutral [3 + 2] annulation reactions suggests it may influence pathways involving radical cation formation and reactions with alkenes .
Result of Action
The compound’s involvement in the formation of an aniline-substituted 5-membered carbocycle suggests it may have significant effects at the molecular level .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can undergo electrochemical reactions to form a radical cation . This radical cation can interact with other biomolecules, such as enzymes and proteins, potentially influencing their function .
Cellular Effects
Given its ability to form a radical cation, it could potentially influence cell function by interacting with various cellular components
Molecular Mechanism
The molecular mechanism of action of 3,5-Dichloro-N-cyclopropylaniline involves the formation of a radical cation through electrochemical reactions . This radical cation can then interact with other biomolecules, potentially leading to changes in their function . This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound can undergo electrochemical reactions to form a radical cation . Over time, this could potentially lead to changes in the compound’s stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
Given its ability to form a radical cation, it could potentially interact with various enzymes or cofactors . This could influence metabolic flux or metabolite levels.
Propiedades
IUPAC Name |
3,5-dichloro-N-cyclopropylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-6-3-7(11)5-9(4-6)12-8-1-2-8/h3-5,8,12H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTKKHMYMZDSOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369359-26-1 |
Source


|
| Record name | 3,5-dichloro-N-cyclopropylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N,N-dimethyl-4-pyrimidinamine](/img/structure/B2822785.png)

![2,4-Dimethyl-6-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2822788.png)

![(3-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2822794.png)
![10,16-Diiodo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B2822795.png)



![N,N-dimethyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2822801.png)

![2,2-Diethyl dispiro[3.1.3^{6}.1^{4}]decane-2,2-dicarboxylate](/img/structure/B2822803.png)
![7-(4-Chlorophenyl)sulfonyl-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2822804.png)
